molecular formula C8H14ClN3O B1418407 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride CAS No. 1214028-87-1

2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride

Cat. No. B1418407
M. Wt: 203.67 g/mol
InChI Key: KZPDXOKBRNNZFK-UHFFFAOYSA-N
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Description

2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride is a chemical compound with the CAS Number: 1214028-87-1 . It has a molecular weight of 203.67 . The IUPAC name for this compound is 2-methyl-1,3,7-triazaspiro[4.5]dec-1-en-4-one hydrochloride .


Molecular Structure Analysis

The InChI code for 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride is 1S/C8H13N3O.ClH/c1-6-10-7(12)8(11-6)3-2-4-9-5-8;/h9,11H,1-5H2,(H,10,12);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride is a solid at room temperature . It should be stored in a dry place, preferably in a refrigerator .

Scientific Research Applications

ORL1 Receptor Agonism

This compound is a part of the family of 1,3,8-triazaspiro[4.5]decan-4-ones which have been explored for their affinity to the human ORL1 (orphanin FQ/nociceptin) receptor. Studies have led to the synthesis of optimized ligands exhibiting high affinity and selectivity, behaving as full agonists in biochemical assays (Röver et al., 2000).

Antimicrobial Activities

1,2,4,8-Tetraazaspiro[4.5]dec-2-enes, including compounds similar to 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride, have shown significant antimicrobial activity against various strains of microbes. These compounds were synthesized through specific reactions and tested for their microbial features (Dalloul et al., 2017).

Anti-Breast Cancer and EGFR Inhibition

Triazaspiro[4.5]dec-8-ene benzylidine derivatives, closely related to the mentioned compound, have been synthesized and evaluated as potential epidermal growth factor receptor inhibitors. These compounds, including 9-amino-2-(4-nitrobenzylidene)-3-oxo-4-phenyl-7-thioxo-1-thia-4,6,8-triazaspiro[4.5]dec-8-ene-10-carbonitrile, exhibited potent inhibitory and antiproliferative activities against MCF-7 cell line, suggesting their application in anti-breast cancer therapies (Fleita et al., 2013).

HIV Inhibition

Compounds in the triazaspiro[4.5]decan-4-one family have been investigated for their potential as HIV entry inhibitors. For instance, 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) is a potent noncompetitive allosteric antagonist of the CCR5 receptor with significant antiviral effects for HIV-1 (Watson et al., 2005).

Safety And Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-methyl-1,3,9-triazaspiro[4.5]dec-1-en-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-6-10-7(12)8(11-6)3-2-4-9-5-8;/h9H,2-5H2,1H3,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPDXOKBRNNZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(CCCNC2)C(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657100
Record name 2-Methyl-1,3,7-triazaspiro[4.5]dec-1-en-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride

CAS RN

1214028-87-1
Record name 2-Methyl-1,3,7-triazaspiro[4.5]dec-1-en-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride
Reactant of Route 2
2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride
Reactant of Route 3
2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride
Reactant of Route 4
2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride
Reactant of Route 5
2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride
Reactant of Route 6
2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride

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